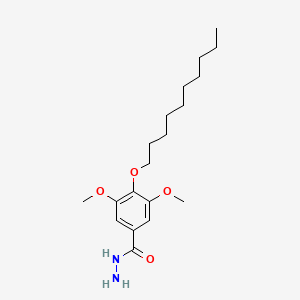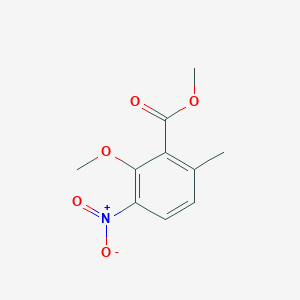![molecular formula C21H16N2O B14376330 N-[(2,3-Diphenyl-1H-indol-1-yl)methylidene]hydroxylamine CAS No. 89725-86-0](/img/structure/B14376330.png)
N-[(2,3-Diphenyl-1H-indol-1-yl)methylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,3-Diphenyl-1H-indol-1-yl)methylidene]hydroxylamine is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-Diphenyl-1H-indol-1-yl)methylidene]hydroxylamine typically involves the reaction of 2,3-diphenylindole with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve higher yields and purity .
化学反応の分析
Types of Reactions
N-[(2,3-Diphenyl-1H-indol-1-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The indole ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives .
科学的研究の応用
N-[(2,3-Diphenyl-1H-indol-1-yl)methylidene]hydroxylamine has several scientific research applications:
作用機序
The mechanism of action of N-[(2,3-Diphenyl-1H-indol-1-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it has been shown to enhance the production of pro-inflammatory cytokines in certain cell types, indicating its role in modulating immune responses .
類似化合物との比較
Similar Compounds
2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine: This compound shares a similar indole core structure and has been studied for its biological activities.
(2,3-Diphenyl-1H-indol-5-yl)piperazin-1-yl methanone: Another indole derivative with potential therapeutic applications.
Uniqueness
N-[(2,3-Diphenyl-1H-indol-1-yl)methylidene]hydroxylamine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
特性
CAS番号 |
89725-86-0 |
|---|---|
分子式 |
C21H16N2O |
分子量 |
312.4 g/mol |
IUPAC名 |
N-[(2,3-diphenylindol-1-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C21H16N2O/c24-22-15-23-19-14-8-7-13-18(19)20(16-9-3-1-4-10-16)21(23)17-11-5-2-6-12-17/h1-15,24H |
InChIキー |
GABZJCNRIZDFSF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)C=NO)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



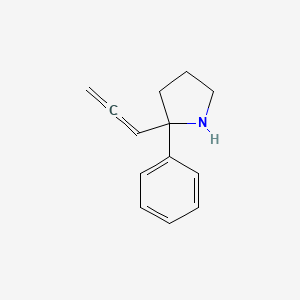
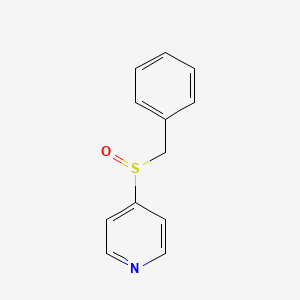
![Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate](/img/structure/B14376267.png)
![N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B14376272.png)
![(3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B14376273.png)
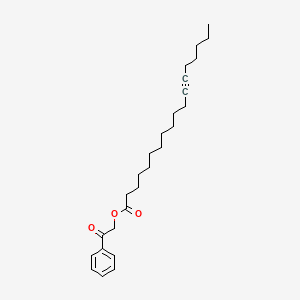
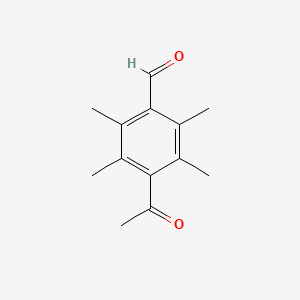
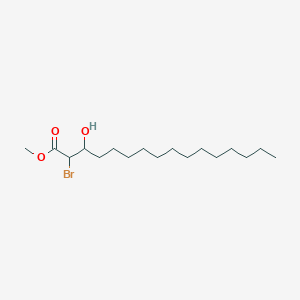
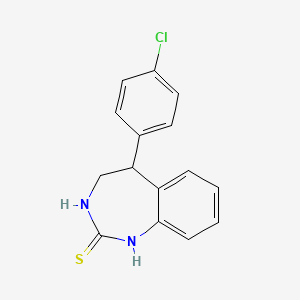
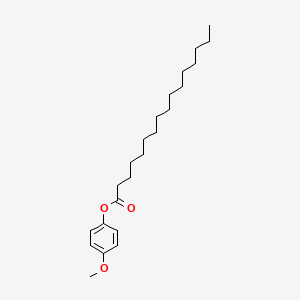
![3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one](/img/structure/B14376307.png)
